Pyrimethamine pamoate
Description
Pyrimethamine pamoate is a salt formulation of pyrimethamine, an antifolate agent with the chemical formula C₁₂H₁₃ClN₄ and molecular weight 248.711 g/mol . Pyrimethamine itself is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and is widely used in malaria and toxoplasmosis treatment. The pamoate salt enhances its pharmacokinetic profile by enabling sustained release from depot formulations, particularly in subcutaneous (s.c.) or intraperitoneal (i.p.) administration . Studies in mice demonstrate that this compound maintains plasma concentrations above the minimum inhibitory concentration (MIC) for Plasmodium berghei (100–200 ng/mL) for up to 13 weeks, compared to rapid elimination of the base form . This prolonged release reduces dosing frequency and toxicity risks, making it advantageous for long-term prophylaxis .
Properties
CAS No. |
85819-86-9 |
|---|---|
Molecular Formula |
C35H29ClN4O6 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H16O6.C12H13ClN4/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6H,2H2,1H3,(H4,14,15,16,17) |
InChI Key |
VJVWMYFEZGXNPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Other CAS No. |
85819-86-9 |
Synonyms |
pyrimethamine pamoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Pharmacokinetic and Efficacy Comparison of Pyrimethamine Pamoate with Antifolate Analogs
Key Observations:
- Sustained Release: this compound’s s.c. formulation achieves 4-hour delayed absorption but complete bioavailability, contrasting with rapid peaks (1 hour) for the base form .
- Efficacy: Hydroxamate-based inhibitors (e.g., MC2590, IC₅₀ = 23 nM) exhibit superior potency against T. gondii compared to pyrimethamine (IC₅₀ = 660 nM) .
- Resistance Profile: Primary sulfonamide (PS) diaminopyrimidines (Compounds 4 and 5) evade cross-resistance in pyrimethamine-resistant Plasmodium strains, unlike cycloguanil .
Structural and Functional Analogues
Cycloguanil and MMV Compounds
Cycloguanil, a metabolite of proguanil, shares pyrimethamine’s DHFR-targeting mechanism but shows reduced efficacy in resistant parasites due to S108N mutations . MMV667486 and MMV667487, cycloguanil analogs, exhibit nanomolar IC₅₀ values (1.28 nM and 0.71 nM, respectively) but remain susceptible to folate pathway metabolites (FA, pABA), similar to pyrimethamine .
Hydroxamate-Based Inhibitors
Hydroxamates like MC2590 and MC2125 (IC₅₀ = 5 nM) inhibit histone deacetylases (HDACs) rather than DHFR, offering a distinct mechanism to bypass pyrimethamine resistance .
Pyrvinium Pamoate
Though structurally unrelated, pyrvinium pamoate (IC₅₀ = 1 µM in zinc homeostasis assays) demonstrates higher cytotoxicity (IC₅₀ = 5 µM in A549 cells) compared to this compound, limiting its therapeutic window .
Clinical and Resistance Implications
- Combination Therapy: Sulfadiazine-pyrimethamine lacks gametocytocidal activity against chloroquine-resistant P. falciparum, whereas primaquine complements pyrimethamine by targeting transmission stages .
- Resistance Reversal: PS compounds (e.g., 10, 12, 28) with IC₅₀ < 0.5 µM against P. falciparum and P.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
